Sodium tribromoacetate
Overview
Description
Sodium tribromoacetate is an organic compound with the molecular formula C2Br3NaO2 . It is a sodium salt of tribromoacetic acid and is known for its high reactivity due to the presence of three bromine atoms. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tribromoacetate can be synthesized by neutralizing tribromoacetic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is isolated by evaporating the solvent.
Industrial Production Methods: In an industrial setting, this compound is produced by the bromination of acetic acid followed by neutralization with sodium hydroxide. The process involves careful control of temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Sodium tribromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Formation of sodium diiodoacetate.
Reduction: Formation of dibromoacetic acid.
Oxidation: Formation of carbon dioxide and bromine gas.
Scientific Research Applications
Sodium tribromoacetate is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis for introducing bromine atoms into molecules.
Biology: Used in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in cancer treatment due to its ability to modify DNA.
Industry: Utilized in the production of flame retardants and other brominated compounds.
Mechanism of Action
The mechanism by which sodium tribromoacetate exerts its effects involves the interaction of its bromine atoms with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can inhibit enzyme activity or alter genetic material. This makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Sodium trichloroacetate: Similar in structure but contains chlorine atoms instead of bromine.
Sodium dichloroacetate: Contains two chlorine atoms and is used in metabolic research.
Sodium bromoacetate: Contains one bromine atom and is used in biochemical studies.
Uniqueness: Sodium tribromoacetate is unique due to its high reactivity and the presence of three bromine atoms, which makes it more effective in certain chemical reactions compared to its analogs. Its ability to form stable covalent bonds with biological molecules also sets it apart in biochemical applications.
Properties
IUPAC Name |
sodium;2,2,2-tribromoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKADLGGTPAKSU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Br)(Br)Br)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br3NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152113 | |
Record name | Sodium tribromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184-87-8 | |
Record name | Sodium tribromoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium tribromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium tribromoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.343 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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